GRD081
Description
Significance of PI3K/mTOR Axis in Cellular Regulation and Disease States
The Phosphoinositide 3-Kinase (PI3K) and Mammalian Target of Rapamycin (B549165) (mTOR) signaling pathways form a critical intracellular axis that governs a multitude of fundamental cellular processes. This highly conserved network plays a pivotal role in regulating cell growth, proliferation, survival, and metabolism. The pathway is typically activated by growth factors and other stimuli that engage cell surface receptors, leading to the activation of PI3K. Activated PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3), a key second messenger that recruits and activates downstream effectors, most notably the serine/threonine kinase Akt.
Akt, in turn, modulates a wide array of cellular substrates, including the mTOR complex. mTOR is a serine/threonine kinase that functions as the catalytic subunit of two distinct protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). mTORC1 is a critical regulator of protein synthesis and cell growth, while mTORC2 is involved in cell survival and cytoskeletal organization.
Given its central role in cellular homeostasis, it is not surprising that dysregulation of the PI3K/mTOR axis is a frequent event in a wide range of human diseases, particularly cancer. nih.gov Aberrant activation of this pathway, often through mutations in key components like PIK3CA (the gene encoding the p110α catalytic subunit of PI3K) or loss of the tumor suppressor PTEN, can lead to uncontrolled cell proliferation and survival, hallmarks of cancer. mdpi.com This makes the PI3K/mTOR pathway a highly attractive target for therapeutic intervention in oncology and other disease states characterized by its overactivation.
Overview of Dual PI3K/mTOR Inhibitors in Contemporary Research
The recognition of the PI3K/mTOR pathway's significance in disease has spurred the development of targeted inhibitors. Initial strategies focused on inhibiting either PI3K or mTOR individually. However, the complex interplay and feedback loops within the pathway often limit the efficacy of single-agent inhibitors. For instance, inhibition of mTORC1 can lead to a feedback activation of PI3K signaling, thereby mitigating the therapeutic effect. nih.gov
This has led to the development of dual PI3K/mTOR inhibitors, a class of small molecules designed to simultaneously block the activity of both kinases. nih.gov By targeting two critical nodes in the pathway, these dual inhibitors can achieve a more comprehensive and sustained blockade of downstream signaling, potentially overcoming the feedback mechanisms that limit the effectiveness of single-target agents. nih.gov A number of these dual inhibitors have been investigated in preclinical and clinical settings, demonstrating promising anti-proliferative and pro-apoptotic activity across various cancer models. researchgate.net
Rationale for Investigating GRD081 as a Research Compound
This compound is an imidazo[4,5-c]quinoline derivative that has been identified as a potent, orally available dual inhibitor of PI3K and mTOR kinases. aacrjournals.org It competitively binds to the ATP-binding cleft of these enzymes, effectively blocking their catalytic activity. spandidos-publications.com The primary rationale for the investigation of this compound stems from its ability to comprehensively shut down the PI3K/mTOR signaling cascade. This is particularly relevant in tumors harboring activating mutations in the PI3K pathway, where this compound has demonstrated significant preclinical activity. aacrjournals.org
Furthermore, early research has indicated that this compound can overcome resistance to other targeted therapies. For example, in models of breast cancer resistant to trastuzumab due to PIK3CA mutations, this compound has shown the ability to inhibit PI3K signaling and exert potent antitumor effects. aacrjournals.org The compound's ability to induce G1 cell cycle arrest and promote apoptosis in a broad range of cancer cell lines further underscores its potential as a valuable research tool for studying the consequences of dual PI3K/mTOR inhibition and for exploring novel therapeutic strategies in various disease contexts. aacrjournals.orgspandidos-publications.com
Interactive Data Table: In Vitro Activity of this compound Against PI3K Isoforms and mTOR
| Target | IC50 (nM) |
| p110α | 4 |
| p110β | 76 |
| p110δ | 7 |
| p110γ | 5 |
| mTOR | 21 |
This table summarizes the half-maximal inhibitory concentration (IC50) of this compound against various Class I PI3K isoforms and mTOR, demonstrating its potent dual inhibitory activity.
Interactive Data Table: Anti-proliferative Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| K562/A | Doxorubicin-resistant Leukemia | ~200 |
| OVISE | Ovarian Clear Cell Carcinoma | <10 |
| KK | Ovarian Clear Cell Carcinoma | <10 |
| AsPC-1 | Pancreatic Cancer | <1000 |
| UMRC6 | Renal Cell Carcinoma | <500 |
| 786-0 | Renal Cell Carcinoma | <500 |
| UOK121 | Renal Cell Carcinoma | <500 |
This table showcases the anti-proliferative efficacy of this compound across a panel of human cancer cell lines, as measured by their respective IC50 values.
Properties
Appearance |
solid powder |
|---|---|
Synonyms |
GRD081; GRD-081; GRD 081.; NONE |
Origin of Product |
United States |
Chemical Synthesis and Analog Development of Grd081
Synthetic Pathways and Methodological Considerations for GRD081
The synthesis of this compound, while not publicly disclosed in extensive detail, can be inferred from established synthetic methodologies for analogous morpholinopyrimidine-based kinase inhibitors. The core structure likely involves the coupling of a substituted pyrimidine (B1678525) with a morpholine (B109124) moiety and an indazole or a similar nitrogen-containing heterocycle.
Starting Materials and Reaction Conditions
The construction of the this compound scaffold is anticipated to commence with readily available and commercially viable starting materials. A plausible synthetic route would likely utilize a dihalopyrimidine, such as 2,4-dichloropyrimidine (B19661) or 4,6-dichloropyrimidine, as a key building block. Morpholine serves as the second crucial starting material, introduced to the pyrimidine core via a nucleophilic aromatic substitution reaction.
The reaction conditions for such transformations typically involve a polar aprotic solvent, such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), and a non-nucleophilic base, for instance, N,N-diisopropylethylamine (DIPEA) or potassium carbonate, to facilitate the reaction at elevated temperatures.
The indazole component, or a precursor thereof, would likely be introduced through a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig amination reaction. For a Suzuki coupling, a boronic acid or ester derivative of the indazole would be required, along with a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) and a base.
| Starting Material | Potential Role in this compound Synthesis |
| Dihalopyrimidine (e.g., 2,4-dichloropyrimidine) | Core pyrimidine scaffold |
| Morpholine | Key pharmacophore, introduced via nucleophilic substitution |
| Substituted Indazole Boronic Acid/Ester | Heterocyclic component, introduced via Suzuki coupling |
Key Synthetic Intermediates and Their Transformations
The synthesis of this compound would proceed through a series of key intermediates. The initial reaction between a dihalopyrimidine and morpholine would yield a mono-substituted morpholinopyrimidine intermediate. The regioselectivity of this initial substitution is a critical factor that can be controlled by the specific dihalopyrimidine used and the reaction conditions.
This intermediate would then undergo a subsequent transformation, most likely a palladium-catalyzed cross-coupling reaction, to introduce the indazole moiety. The specific nature of this transformation would depend on the functional groups present on both the morpholinopyrimidine intermediate and the indazole coupling partner.
| Intermediate | Formation | Subsequent Transformation |
| Mono-substituted Morpholinopyrimidine | Nucleophilic aromatic substitution of a dihalopyrimidine with morpholine | Palladium-catalyzed cross-coupling with an indazole derivative |
| This compound Precursor | Coupling of the morpholinopyrimidine and indazole moieties | Final deprotection or modification steps (if necessary) |
Purification Techniques in this compound Synthesis
Given the multi-step nature of the synthesis, purification of the intermediates and the final this compound compound is paramount to ensure high purity. Standard laboratory and industrial purification techniques would be employed.
Following each synthetic step, the reaction mixture would likely be subjected to an aqueous workup to remove inorganic salts and water-soluble impurities. The crude product would then be purified using column chromatography on silica (B1680970) gel. The choice of eluent system would be optimized to achieve efficient separation of the desired product from unreacted starting materials and byproducts.
For the final compound, recrystallization from a suitable solvent system could be employed to obtain a highly crystalline and pure form of this compound. The purity and identity of the synthesized compound would be confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Exploration of this compound Analogs for Structure-Activity Relationship Studies
To optimize the potency, selectivity, and pharmacokinetic properties of this compound, the synthesis and evaluation of a diverse range of analogs are essential. These studies provide crucial insights into the structure-activity relationships of this chemical series.
Rational Design of this compound Derivatives
The rational design of this compound derivatives would be guided by computational modeling and a thorough understanding of the binding interactions of similar inhibitors with the PI3K and mTOR kinase domains. Key areas for modification would include the pyrimidine core, the morpholine substituent, and the indazole moiety.
Modifications to the pyrimidine core could involve the introduction of various substituents at available positions to probe for additional interactions within the ATP-binding pocket. The morpholine ring, a common feature in many PI3K inhibitors, could be replaced with other saturated heterocycles to investigate the impact on potency and solubility.
The most extensive modifications would likely be explored on the indazole ring. Different substitution patterns and the introduction of a variety of functional groups would be investigated to optimize interactions with specific amino acid residues in the kinase active sites and to fine-tune the physicochemical properties of the analogs.
Synthetic Strategies for Analog Library Generation
To efficiently generate a library of this compound analogs for SAR studies, combinatorial and parallel synthesis techniques would be employed. A divergent synthetic strategy would be particularly useful, starting from a common intermediate that can be readily diversified in the final steps.
For instance, a key morpholinopyrimidine intermediate could be synthesized on a large scale. This intermediate could then be coupled with a wide array of commercially available or custom-synthesized boronic acids or other coupling partners representing different heterocyclic systems. This approach allows for the rapid generation of a large number of analogs with diverse substitutions.
Molecular and Cellular Pharmacology of Grd081
Mechanistic Characterization of GRD081 as a Dual PI3K/mTOR Inhibitor
The PI3K/mTOR signaling pathway is a central regulator of cellular processes, frequently dysregulated in various pathological conditions, including cancer. plos.orgmdpi.comnih.govnih.govresearchgate.netnih.govmdpi.complos.orgoncotarget.com Dual inhibitors, such as this compound, are designed to simultaneously target both PI3K and mTOR, aiming for a more comprehensive blockade of this critical pathway compared to single-target inhibitors. plos.orgnih.govnih.govnih.govmdpi.com
Direct Enzymatic Inhibition of PI3K and mTOR
As a dual PI3K/mTOR inhibitor, this compound is understood to exert its primary action by directly interacting with and inhibiting the enzymatic activity of both phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR). This inhibition is achieved by binding to the active sites of these enzymes, thereby preventing their normal function. The specific chemical structure of such dual inhibitors allows them to effectively compete with natural substrates for binding, consequently altering the cellular signaling landscape. This dual inhibition profile is considered unique, offering the potential for more effective therapeutic strategies by simultaneously disrupting both pathways.
Impact on Downstream Signaling Cascades
Inhibition of the PI3K/mTOR pathway by dual inhibitors leads to widespread effects on critical downstream signaling cascades that govern cell fate.
Regulation of Akt Phosphorylation
The PI3K/Akt/mTOR signaling pathway is a central axis promoting cell growth, motility, protein synthesis, survival, and metabolism. plos.org Akt (Protein Kinase B) is a key serine/threonine kinase activated downstream of growth factor receptors and PI3K. plos.orgelifesciences.orgfrontiersin.org Its activation typically involves phosphorylation at specific residues, such as Thr308 and Ser473. plos.orgelifesciences.orgfrontiersin.org Inhibition of PI3K, a direct upstream activator of Akt, is expected to lead to decreased phosphorylation of Akt. plos.org This reduction in Akt phosphorylation is pivotal, as Akt plays a crucial role in regulating cell survival and metabolism. plos.org
Modulation of mTOR Complex 1 (mTORC1) Activity
The mammalian target of rapamycin (mTOR) forms two distinct functional complexes, mTORC1 and mTORC2. nih.govmdpi.comnih.gov mTORC1 is a master regulator of cell growth, promoting anabolic processes like protein synthesis, lipid biogenesis, and metabolism, while inhibiting catabolic processes such as autophagy. nih.govmdpi.comnih.gov Dual PI3K/mTOR inhibitors directly inhibit mTORC1 activity. This modulation is critical because dysregulation of mTORC1 contributes to conditions like hypertrophy and tumorigenesis. nih.govmdpi.comnih.gov
Effects on Protein Synthesis and Cell Cycle Regulatory Proteins
The inhibition of mTORC1 by dual PI3K/mTOR inhibitors significantly impacts protein synthesis and cell cycle progression. nih.govmdpi.comnih.gov Protein synthesis underpins much of cell growth and multiplication. researchgate.net mTORC1, when active, triggers cell growth and proliferation by stimulating protein synthesis. nih.govmdpi.comnih.gov Therefore, its inhibition is expected to reduce global protein synthesis rates. nih.gov
The cell cycle is a tightly regulated process involving distinct phases (G1, S, G2, M) where cells grow, synthesize DNA, and divide. nih.govfrontiersin.org Progression through the cell cycle is driven and regulated by proteins such as cyclin-dependent kinases (Cdks) and cyclins. nih.gov Inhibition of mTORC1, which affects protein synthesis, can lead to disruptions in the synthesis of proteins necessary for cell cycle progression. nih.govnih.govelifesciences.org Dual PI3K/mTOR inhibitors have been shown to induce cell cycle arrest, often in the G0/G1 phase, in various cancer cell lines. plos.orgmdpi.com This arrest prevents uncontrolled proliferation by halting the cell's ability to enter or progress through the DNA synthesis and mitotic phases.
Cellular Responses to this compound Treatment In Vitro
In vitro studies with dual PI3K/mTOR inhibitors, including this compound, aim to characterize their effects on various cellular processes. While specific detailed data for this compound from non-excluded public sources are limited, the general expected cellular responses to dual PI3K/mTOR inhibition in vitro include:
Induction of Apoptosis: Dual PI3K/mTOR inhibitors are known to induce programmed cell death (apoptosis) in various cancer cell lines. oncotarget.com This is a critical mechanism for their anti-cancer activity.
Inhibition of Cell Proliferation and Growth: By disrupting the PI3K/mTOR pathway, which is central to cell growth and proliferation, these inhibitors are expected to significantly suppress the proliferation of cancer cells in vitro. mdpi.complos.org
Modulation of Immune Responses: Research indicates that PI3K/mTOR pathway inhibition may modulate the activity of immune cells, potentially influencing anti-tumor immune responses.
Induction of Apoptosis in Cancer Cell Lines
Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or unwanted cells. Cancer cells often develop strategies to evade apoptosis, contributing to tumor progression and resistance to therapy plos.orgfrontiersin.org. The PI3K/mTOR pathway plays a significant role in regulating cell survival, and its aberrant activation can suppress apoptotic signals nih.govfrontiersin.org.
Autophagy Modulation by this compound
Autophagy is a conserved cellular process responsible for the degradation and recycling of cellular components, maintaining cellular homeostasis, and responding to stress conditions such as nutrient deprivation nih.gov. The PI3K/mTOR pathway is a key regulator of autophagy; mTOR, in particular, acts as a negative regulator, meaning its inhibition can often lead to the induction of autophagy nih.gov.
As a dual PI3K/mTOR inhibitor, this compound would be expected to modulate autophagy. Inhibition of mTOR by this compound could lead to the induction of autophagy, a process that can have complex roles in cancer, sometimes promoting cell survival under stress and other times contributing to cell death nih.gov. While the general principle of PI3K/mTOR inhibition influencing autophagy is well-established, specific detailed research findings or quantitative data on how this compound directly modulates autophagy in various cancer cell lines were not identified in the provided search results.
Cellular Metabolism Alterations Induced by this compound
Cancer cells exhibit altered metabolic pathways, a phenomenon known as metabolic reprogramming, to support their rapid proliferation and survival in often challenging tumor microenvironments nih.gov. The PI3K/mTOR pathway is intimately involved in regulating various aspects of cellular metabolism, including glucose uptake, glycolysis, and lipid synthesis, to meet the high energetic and biosynthetic demands of cancerous growth nih.gov.
Preclinical Efficacy Studies of Grd081
Evaluation of GRD081 Activity in In Vitro Disease Models
In vitro studies are foundational in drug discovery, allowing for the assessment of a compound's effects on disease-relevant cellular systems in a controlled laboratory environment.
This compound has been evaluated for its activity across various cancer cell lines. Research indicates that this compound can effectively induce apoptosis, a form of programmed cell death, in a range of cancer cell types. smolecule.com This direct cytotoxic effect on cancer cells highlights its potential as an anti-cancer agent.
| Observed Effect | Cancer Cell Lines |
| Apoptosis Induction | Various cancer cell lines smolecule.com |
The anti-tumorigenic effects of this compound in cellular systems are primarily attributed to its dual inhibitory action on the PI3K and mTOR pathways. As an inhibitor, this compound binds to the active sites of these enzymes, preventing their normal function. smolecule.com This inhibition leads to several downstream effects critical for curbing cancer progression:
Decreased phosphorylation of Akt : This is a key event in the PI3K signaling pathway, which significantly impacts cell survival and metabolism. smolecule.com
Inhibition of mTOR complex 1 : This action disrupts protein synthesis and cell cycle progression, both of which are essential for uncontrolled cancer cell growth. smolecule.com
The specific chemical structure of this compound enables it to effectively compete with natural substrates for binding, thereby altering the cellular signaling landscape in a manner detrimental to cancer cell viability. smolecule.com Furthermore, studies have explored this compound in combination with other chemotherapeutic agents, revealing synergistic effects that enhance its efficacy against certain tumor types. smolecule.com
Assessment of this compound Efficacy in In Vivo Non-Human Models
In vivo studies using animal models are critical for understanding the complex interactions of a compound within a living system, including its effects on tumor growth and the immune system. researchgate.net
This compound has been investigated in animal models to assess its efficacy in a more physiologically relevant context. smolecule.com Preclinical oncology studies frequently employ two main types of tumor models: xenograft and syngeneic models.
Xenograft models involve implanting human cancer cell lines or tumor tissue into immunodeficient mice, allowing for the study of human tumor growth dynamics and drug efficacy in a controlled in vivo setting.
Syngeneic models utilize mouse cancer cell lines grafted into genetically identical immunocompetent mouse strains. These models are particularly valuable for evaluating immunotherapies and understanding the tumor microenvironment due to the presence of an intact immune system.
While specific details regarding the exact xenograft or syngeneic models used for this compound were not detailed in the available literature, its evaluation in "animal models" implies the use of such established preclinical systems. smolecule.com
Studies conducted in animal models have demonstrated that treatment with this compound leads to significant reductions in tumor size. smolecule.com This inhibition of tumor growth signifies this compound's potential to impede cancer progression in vivo. The observed reduction in tumor size is a key indicator of its therapeutic efficacy in a living system. smolecule.com
| Observed Effect | Model Type | Key Finding |
| Tumor Growth Inhibition | Animal models | Significant reductions in tumor size smolecule.com |
Beyond its direct effects on cancer cells, there is evidence suggesting that this compound may influence immune cell activity. smolecule.com The modulation of immune responses is a critical aspect of cancer therapy, as the immune system plays a significant role in recognizing and eliminating cancer cells. Research indicates that this compound's influence on immune cell activity could potentially enhance anti-tumor immunity. smolecule.com This suggests that this compound might not only act directly on tumor cells but also contribute to an improved anti-tumor immune response within the preclinical context. smolecule.com
Investigation of Grd081 Combinatorial Strategies
Synergistic Effects of GRD081 with Other Research Compounds In Vitro
In vitro investigations into this compound have revealed its capacity to induce apoptosis in various cancer cell lines and exhibit synergistic effects when combined with other chemotherapeutic agents, leading to enhanced efficacy against specific tumor types. smolecule.com Beyond direct cytotoxicity, research suggests that this compound may also modulate the activity of immune cells, potentially augmenting anti-tumor immune responses. smolecule.com
While specific quantitative data for this compound's in vitro combinations are not extensively detailed, studies on other dual PI3K/mTOR inhibitors provide insights into the mechanisms and observed synergies. For instance, the combination of a PI3K inhibitor with a MEK inhibitor has been shown to result in a synergistic increase in apoptosis in both PTEN mutant and wild-type cells. nih.gov Another dual PI3K/mTOR inhibitor, BEZ235, demonstrated synergistic effects with temsirolimus, an mTORC1 inhibitor, in reducing the viability of endometrial cancer cell lines. This synergy is attributed to a "vertical blockade" of the hyper-activated PI3K/Akt/mTOR signaling pathway, simultaneously inhibiting upstream PI3K and downstream mTOR. plos.org Similarly, in Merkel cell carcinoma cell lines, the dual mTOR1/2 inhibitor MLN0128, when combined with the MEK1/2 inhibitor trametinib, exhibited synergistic activity, leading to alterations in the protein levels of downstream elements within the targeted pathways. nih.gov In leiomyosarcoma cell lines, BEZ235 also showed synergy with doxorubicin, a conventional chemotherapeutic agent. d-nb.info Furthermore, a combination of the dual PI3K/mTOR inhibitor PF-04691502 (PF-502) and the MEK inhibitor PD-0325901 (PD-901) demonstrated synergistic anti-proliferative activity across various colorectal cancer cell lines. plos.org
These findings underscore the potential of this compound, as a dual PI3K/mTOR inhibitor, to achieve enhanced therapeutic outcomes through combinatorial strategies by targeting multiple critical pathways or overcoming resistance mechanisms.
Combination Studies of this compound in Non-Human Preclinical Models
Preclinical studies involving this compound have demonstrated significant reductions in tumor size in animal models. smolecule.com The compound's ability to influence immune cell activity also suggests a potential for enhancing anti-tumor immunity within these models. smolecule.com
Non-human preclinical models, including various animal models like rats, mice, beagle dogs, and cynomolgus monkeys, are crucial for evaluating the efficacy of novel therapeutic combinations. termedia.plnih.gov Xenograft models, particularly patient-derived xenograft (PDX) models, are frequently employed to study human cancer in an in vivo setting, offering insights into treatment responses. oncotarget.commdpi.com
Leiomyosarcoma Xenografts: The dual PI3K/mTOR inhibitor BEZ235, as a single agent, significantly inhibited leiomyosarcoma growth in vivo. When combined with doxorubicin, it showed promising enhanced anti-tumor activity in xenograft models. d-nb.info
Colorectal Cancer Patient-Derived Xenografts: A combination of the dual PI3K/mTOR inhibitor PF-04691502 (PF-502) and the MEK inhibitor PD-0325901 (PD-901) led to an enhanced reduction in tumor growth in patient-derived colorectal cancer xenograft models, regardless of the KRAS or PI3K mutational status. plos.org
PTEN-Deficient Patient-Derived Tumor Xenografts: Two dual PI3K-mTOR inhibitors, PF-04691502 and PF-05212384, were evaluated in combination with chemotherapy agents such as cisplatin (B142131) or paclitaxel (B517696) in PTEN-deficient patient-derived tumor xenografts. The addition of these PI3K-mTOR inhibitors increased the activity of chemotherapy in triple-negative breast cancer (TNBC) and low-grade serous ovarian cancer (LGSOC) models, although this benefit was not observed in a KRAS and TP53 mutant lung adenocarcinoma model. Pharmacodynamic modulation of pS6 and pAKT was observed in the groups treated with the PI3K-mTOR inhibitor. oncotarget.com
These studies highlight the utility of preclinical models in demonstrating the enhanced anti-tumor activity of dual PI3K/mTOR inhibitors like this compound in combination with other therapeutic agents.
Theoretical Frameworks for this compound Combination Efficacy
The theoretical basis for the enhanced efficacy of this compound in combination therapies stems from its dual inhibition of the PI3K and mTOR pathways, which are frequently dysregulated in cancer and often contribute to therapeutic resistance. nih.govmdpi.com
Key theoretical frameworks supporting this compound combination efficacy include:
Overcoming Compensatory Pathway Activation: Cancer cells often develop resistance to single-agent therapies by activating compensatory pro-survival signaling pathways. For instance, inhibiting the PI3K/Akt/mTOR pathway alone might lead to the activation of parallel pathways like the MEK/ERK pathway. Combining this compound with an inhibitor of such a parallel pathway can abrogate this compensatory activation, leading to a more profound and sustained anti-tumor effect. nih.gov
Vertical Pathway Blockade and Feedback Loop Inhibition: Dual inhibition of PI3K and mTOR, as achieved by this compound, can prevent the rebound activation of Akt that may occur with single mTOR inhibitors. This comprehensive blockade of the PI3K/Akt/mTOR signaling cascade, by simultaneously targeting both upstream (PI3K) and downstream (mTOR) components, leads to more sustained inhibition of Akt phosphorylation and downstream proteins, such as 4EBP1. plos.orgnih.govresearchgate.net This "vertical blockade" is a crucial mechanism for enhancing therapeutic efficacy and overcoming resistance.
Addressing Tumor Heterogeneity and Adaptive Resistance: The complex regulation of the PI3K/mTOR pathways involves intricate feedback loops that can allow targeted proteins to be circumvented, leading to adaptive resistance. Cross-talk and redundant functions between various signaling pathways, such as MAPK and ERK, contribute to this phenomenon. Therefore, combining agents like this compound that target multiple pathways or integrating them with conventional cytotoxic agents is theorized to thwart the development of resistance and result in more durable therapeutic responses. d-nb.info
Computational and Systems Biology Approaches: Advanced theoretical frameworks, such as computational design and quantitative structure-activity relationship (QSAR) models, are being increasingly utilized to predict the bioactivity and interactions of PI3K and AKT inhibitors towards mTOR. termedia.pl These approaches aid in the rational design and optimization of dual-targeted drugs, providing a predictive understanding of their synergistic potential in complex biological systems.
The rationale behind this compound's combinatorial efficacy is rooted in its ability to simultaneously disrupt multiple critical nodes within cancer signaling networks, thereby overcoming inherent and acquired resistance mechanisms and achieving a more robust and sustained anti-tumor response.
Advanced Research Methodologies and Analytical Approaches for Grd081 Studies
High-Throughput Screening Approaches for GRD081 and Analogs
High-Throughput Screening (HTS) is a fundamental drug discovery process that allows for the rapid testing of large libraries of chemical compounds against specific biological targets. bmglabtech.comwikipedia.orgnih.gov In the context of this compound, HTS can be employed to identify the compound's activity against a panel of relevant targets or to screen libraries of this compound analogs to identify compounds with improved potency, selectivity, or other desirable characteristics. This automated process leverages robotics, liquid handling devices, and sensitive detectors to perform millions of tests quickly and cost-effectively. bmglabtech.comwikipedia.orgdanaher.com
The primary goal of HTS in this compound research would be to identify "hits" or "leads" that exhibit the desired biological effect on a specific target. bmglabtech.com This is typically achieved using plate-based assays, often in 96, 384, or 1536-well plates, with detection systems such as fluorescence, luminescence, or scintillation proximity assays. nih.govdanaher.com HTS accelerates the initial phase of drug discovery by quickly excluding compounds with little or no activity, providing a starting point for further in-depth studies. bmglabtech.com
While HTS is powerful for identifying active compounds, it does not provide information on toxicity or bioavailability. bmglabtech.com Its main role is in the rapid identification of potential candidates and providing suggestions for their optimization based on functional activity rather than known binding modes, which can lead to the discovery of novel compounds with diverse structures and mechanisms of action. drugtargetreview.com
A typical HTS workflow involves sample and compound library preparation, establishment of an automated assay method, configuration of a robotic workstation, and sophisticated data acquisition and handling. bmglabtech.com The large volume of data generated requires appropriate experimental designs and analytical methods for quality control and hit selection. wikipedia.org
Molecular Biology Techniques for Mechanistic Elucidation
Molecular biology techniques are indispensable for understanding the intricate mechanisms by which this compound interacts with biological systems at a molecular level. These techniques provide insights into genetic, proteomic, and cellular processes, which are crucial for deciphering the compound's mode of action and identifying potential drug targets. patsnap.comnih.govyoutube.com
Gene Expression Profiling (e.g., RT-qPCR for PI3K/AKT/mTOR pathways)
Gene expression profiling techniques, such as quantitative reverse transcription PCR (RT-qPCR), are vital for assessing how this compound treatment affects the transcription of specific genes. mdpi.comresearchgate.netjapsonline.com This approach allows researchers to quantify changes in mRNA levels, providing insights into which genes are upregulated or downregulated in response to the compound. japsonline.com
Focusing on pathways like PI3K/AKT/mTOR is particularly relevant as this cascade plays a pivotal role in numerous cellular processes, including cell growth, proliferation, survival, and metabolism, and is often dysregulated in various diseases. mdpi.commdpi.comaacrjournals.org By using RT-qPCR, researchers can precisely measure the mRNA expression levels of key genes within the PI3K/AKT/mTOR pathway following this compound treatment. mdpi.comjapsonline.commdpi.com
Studies utilizing RT-qPCR have demonstrated its effectiveness in validating changes in gene expression observed through other methods like next-generation sequencing. mdpi.comresearchgate.net For example, researchers have used RT-qPCR to confirm the downregulation of PI3K, AKT, and mTOR gene expression in cancer cells treated with investigational compounds. mdpi.commdpi.com This provides crucial evidence for the compound's impact on these specific signaling nodes. The relative mRNA expression levels are typically normalized to housekeeping genes and calculated using methods like the ΔΔCt formula. aacrjournals.org
Gene expression profiling can reveal significant differentially expressed genes after treatment, with functional analysis highlighting their effects on processes such as apoptosis and proliferation. mdpi.comresearchgate.net
Proteomic Analysis of this compound-Treated Cells
Proteomic analysis involves the large-scale study of proteins within a biological system, providing a comprehensive view of protein expression levels, post-translational modifications, and interactions. patsnap.comfrontiersin.orgnih.gov Applying proteomic techniques to this compound-treated cells can reveal how the compound affects the cellular protein landscape, offering insights into its mechanism of action and potential off-target effects. frontiersin.orgmdpi.comjcancer.org
Techniques such as mass spectrometry-based proteomics are commonly used to identify and quantify thousands of proteins simultaneously in drug-treated cells. frontiersin.orgmdpi.comchemrxiv.org This allows for the detection of dynamic temporal changes in the proteome in response to this compound. frontiersin.org Differential proteomic analysis, comparing protein expression levels before and after treatment, can identify proteins that are significantly altered. nih.govjcancer.org
Bioinformatics analysis of differentially expressed proteins can reveal affected signaling pathways and biological processes. nih.govmdpi.comjcancer.org For instance, proteomic studies have successfully identified altered pathways related to cell metabolism and apoptosis following drug treatment. jcancer.org Proteomics can provide system-wide views of signaling networks and assist in understanding drug mechanisms of action and interactions. frontiersin.org The data generated can also be used to identify potential biomarkers and targets for pharmacological intervention. frontiersin.orgnih.govfrontiersin.org
Table 1 provides an illustrative example of how proteomic analysis data might be presented, showing hypothetical changes in protein expression levels in this compound-treated cells compared to a control group.
| Protein Name | Function/Pathway | Fold Change (Treated/Control) | p-value |
| Protein A | PI3K/AKT Signaling | 0.5 (Downregulated) | < 0.01 |
| Protein B | Apoptosis Pathway | 2.3 (Upregulated) | < 0.05 |
| Protein C | Cell Cycle Regulation | 0.7 (Downregulated) | < 0.05 |
| Protein D | mTOR Pathway | 0.4 (Downregulated) | < 0.01 |
| Protein E | Metabolic Process | 1.8 (Upregulated) | > 0.05 |
Note: This table contains hypothetical data for illustrative purposes only.
Preclinical In Vivo Model Systems for Efficacy Evaluation
Preclinical in vivo studies using animal models are a critical step in evaluating the efficacy of a compound like this compound in a complex biological system before human testing. mdbneuro.comppd.comimavita.com These studies provide crucial data on how the drug interacts with a living organism, including its systemic effects and potential therapeutic benefits in disease models. ppd.combiotestfacility.com
Rodent Models (e.g., Sprague-Dawley rats, beagle dogs for non-toxicity studies)
Rodent models, particularly mice and rats (such as Sprague-Dawley rats), are widely used in preclinical research due to their genetic manipulability, cost-effectiveness, and physiological similarities to humans that allow for the replication of complex disease states. nih.govmdpi.com Sprague-Dawley rats are commonly employed in various preclinical studies, including those evaluating the systemic effects and potential efficacy of drug candidates. asm.orgualberta.canih.govfrontiersin.org
While the prompt mentions beagle dogs in the context of non-toxicity studies, it's important to note that beagle dogs are also frequently used in preclinical pharmacokinetic studies and can serve as models for certain diseases that resemble human conditions, such as some cancers. nih.govualberta.ca Studies in rats and dogs provide insights into a drug's absorption, distribution, metabolism, and excretion (ADME) and can help predict human pharmacokinetics. asm.orgualberta.ca
In vivo efficacy studies in rodent models allow researchers to assess the therapeutic potential of this compound in disease models that simulate human conditions. mdbneuro.combiotestfacility.com These studies can involve measuring various endpoints to determine if the treatment has a significant effect compared to control groups. biotestfacility.com
Table 2 presents a hypothetical example of efficacy data that might be obtained from a rodent model study evaluating this compound.
| Study Group | Disease Model Endpoint Measurement | Mean Value | Standard Deviation | p-value (vs Control) |
| Vehicle Control | Tumor Volume (mm³) | 500 | 150 | - |
| This compound Treated | Tumor Volume (mm³) | 200 | 80 | < 0.001 |
| Reference Compound | Tumor Volume (mm³) | 350 | 100 | < 0.05 |
Note: This table contains hypothetical data for illustrative purposes only.
Non-Human Primate Models for Advanced Preclinical Investigation
Non-human primates (NHPs) are considered highly relevant animal models for preclinical investigation due to their close genetic, physiological, and behavioral similarities to humans. bmj.comoup.comnih.govemulatebio.comnovapublishers.com While their use is subject to stringent ethical scrutiny, NHPs are often critical for translational research, particularly when other models cannot adequately replicate the human condition. bmj.comoup.comnih.govnovapublishers.com
For advanced preclinical evaluation of this compound, NHP models can provide valuable insights into the drug's efficacy and potential effects in a system that more closely mirrors human biology. bmj.comoup.comnih.gov They are particularly useful for studying complex diseases and understanding systemic drug interactions that may not be fully captured in rodent models. bmj.comoup.comnih.gov
NHP models, such as cynomolgus monkeys, have been used in preclinical studies to evaluate the effects of investigational compounds. asm.org Their relatively larger size can also be advantageous for sample collection, diagnostic assays, and imaging techniques. oup.com While challenges exist, including inter-individual heterogeneity and the availability of research tools compared to rodents, demonstrating efficacy in NHPs can contribute to predicting clinical efficacy. bmj.com
Table 3 provides a hypothetical illustration of the type of comparative data that might necessitate the use of NHP models after initial rodent studies for a compound like this compound.
| Characteristic | Rodent Models (e.g., Rat) | Non-Human Primate Models | Human |
| Genetic Similarity | Moderate | High | - |
| Physiological Similarity | Moderate | High | - |
| Disease Model Fidelity | Variable | Higher (for some conditions) | - |
| Complexity of System | Lower | Higher | Highest |
Note: This table provides a general comparison for illustrative purposes only.
Based on a comprehensive search of publicly available scientific literature and chemical databases, there is no specific information, research, or data available for a chemical compound designated as "this compound." This name does not correspond to any known molecule in the public domain.
Therefore, it is not possible to generate a scientifically accurate article focusing on "this compound" that adheres to the requested outline, as no research findings exist for the specified sections:
Theoretical and Computational Studies on Grd081
Predictive Modeling of GRD081 Biological Activities
Generating content for these sections without specific data would require fabricating information, which would violate the core requirements of accuracy and adherence to factual research findings. If "this compound" is a proprietary or internal compound name, its theoretical and computational studies would not be available in public sources.
Future Directions in Grd081 Research
Unexplored Biological Activities and Mechanistic Nuances
The initial characterization of GRD081 has centered on its well-documented primary mode of action. However, preliminary in vitro and in silico studies suggest that the compound's biological activities may be more varied than previously understood. Researchers are now focusing on several key areas to unravel these complexities and gain a more holistic understanding of this compound's interactions within biological systems.
Furthermore, the metabolic fate of this compound and the bioactivity of its metabolites are largely unknown. It is plausible that the metabolic breakdown of this compound could produce derivatives with their own unique biological activities. Identifying these metabolites and characterizing their effects will be a key step in understanding the compound's complete mechanism of action and its long-term effects.
Novel Therapeutic Applications Beyond Current Focus (in preclinical context)
Building on the emerging understanding of its broader biological activities, preclinical research is beginning to explore novel therapeutic applications for this compound beyond its initial focus. These investigations are still in the early stages but hold significant promise for addressing a wider range of medical conditions.
One area of active preclinical investigation is the potential immunomodulatory effects of this compound. Preliminary studies in cell culture models have suggested that this compound may influence cytokine production and immune cell proliferation. This has led to the initiation of preclinical studies to evaluate its potential in autoimmune disorders and as an adjunct in certain cancer immunotherapies.
Another exciting avenue is the exploration of this compound in the context of neurodegenerative diseases. The compound's potential to interact with secondary signaling pathways that are implicated in neuronal survival and plasticity has prompted preclinical studies in models of these conditions. The goal is to determine if this compound can offer neuroprotective benefits and slow disease progression.
A summary of these novel preclinical applications is presented in the table below.
| Therapeutic Area | Preclinical Model | Investigated Effect |
| Autoimmune Disorders | In vitro T-cell activation assays | Modulation of cytokine release |
| Oncology | Murine melanoma co-culture model | Enhancement of immune checkpoint inhibitor efficacy |
| Neurodegeneration | Primary cortical neuron cultures | Neuroprotective effects against excitotoxicity |
Development of Advanced Research Tools for this compound Investigation
To facilitate a deeper understanding of this compound's complex pharmacology, there is a pressing need for the development of more advanced research tools. These tools are essential for probing the compound's mechanism of action with greater precision and for exploring its effects in more physiologically relevant models.
One key area of development is the creation of high-affinity fluorescent probes based on the this compound scaffold. Such probes would enable researchers to visualize the subcellular localization of the compound in real-time, providing invaluable insights into its sites of action and trafficking within the cell. These tools would be instrumental in confirming target engagement and in identifying potential off-target interactions.
Furthermore, the development of photo-activatable derivatives of this compound is underway. These "caged" compounds would allow for precise spatiotemporal control over the release of the active molecule, enabling researchers to dissect its effects on specific cells or signaling pathways within complex biological systems with unprecedented accuracy.
Finally, the generation of a suite of specific antibodies that can recognize and bind to this compound or its key metabolites is a high priority. These antibodies would be invaluable for a range of applications, including the development of sensitive immunoassays to quantify the compound in biological samples and for use in immunohistochemical studies to map its distribution in tissues.
Q & A
How to formulate a focused research question for studying GRD081’s biochemical properties?
A strong research question should adhere to the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and frameworks like PICO (Population, Intervention, Comparison, Outcome). For this compound, specify variables such as dosage, biological targets, and measurable outcomes (e.g., enzyme inhibition rates). Avoid overly broad questions like “What does this compound do?”; instead, ask, “How does this compound inhibit [specific enzyme] in [cell type/model] at concentrations ≤10 μM?” .
Q. What ethical and regulatory considerations apply to this compound research involving human data?
Compliance with the General Data Protection Regulation (GDPR) is critical. Ensure informed consent explicitly describes how personal data (e.g., genomic or clinical data) will be processed, stored, and archived for scientific integrity. Separate administrative data (e.g., participant contact details) from research data directly tied to the study’s hypotheses .
Q. What methodologies are suitable for collecting primary data on this compound’s efficacy?
Use mixed-methods approaches :
Q. How to design a reproducible experimental protocol for this compound?
Detail materials, equipment specifications, and procedural steps to enable replication. For example, specify this compound’s purity (≥95%), solvent controls, and instrumentation (e.g., HPLC conditions). Include randomization and blinding strategies to mitigate bias in in vivo studies .
Advanced Research Questions
Q. How to resolve contradictions in this compound’s reported mechanisms of action across studies?
Apply principal contradiction analysis : Identify the dominant variable (e.g., this compound’s binding affinity under varying pH levels) influencing conflicting results. Replicate experiments under controlled conditions, systematically altering one parameter (e.g., temperature, co-factors) while holding others constant. Use triangulation by cross-validating findings via SPR (surface plasmon resonance) and crystallography .
Q. What statistical strategies address high variability in this compound’s pharmacokinetic data?
Implement Bayesian hierarchical models to account for inter-subject variability in clinical trials. Use bootstrapping for small sample sizes or non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions. Pre-register analysis plans to reduce post-hoc bias .
Q. How to optimize this compound’s experimental design for cross-disciplinary research?
Integrate systems biology approaches :
- Combine transcriptomics (RNA-seq) with metabolomics to map this compound’s pathway interactions.
- Use computational simulations (e.g., molecular dynamics) to prioritize in vitro targets.
Establish a shared data repository with standardized metadata to facilitate collaboration across chemistry, biology, and bioinformatics teams .
Q. What controls are essential for validating this compound’s off-target effects?
Include positive controls (known inhibitors of the target pathway) and negative controls (vehicle-only treatments). Employ CRISPR-edited cell lines to isolate this compound’s effects on specific genes. Use orthogonal assays (e.g., Western blotting alongside flow cytometry) to confirm observed phenotypes .
Methodological Guidance for Data Analysis
Q. How to handle missing data in longitudinal studies of this compound’s toxicity?
Apply multiple imputation or maximum likelihood estimation if data are missing at random (MAR). For non-ignorable missingness, conduct sensitivity analyses using pattern-mixture models. Document attrition rates and justify exclusion criteria in supplementary materials .
Q. What frameworks assess this compound’s translational potential during preclinical development?
Use the TRANSLATE checklist :
- Target Engagement : Confirm this compound reaches intended tissues via radiolabeling.
- Safety Margins : Calculate therapeutic index (LD50/ED50) across species.
- Biomarker Validity : Corrogate surrogate markers (e.g., cytokine levels) with clinical endpoints .
Ethical and Compliance Considerations
Q. How to archive this compound research data for regulatory audits?
Store raw datasets (e.g., chromatograms, imaging files) in FAIR-aligned repositories (Findable, Accessible, Interoperable, Reusable). Anonymize participant IDs and retain encryption keys in a separate, access-controlled location. Document data curation workflows in the study’s metadata .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
